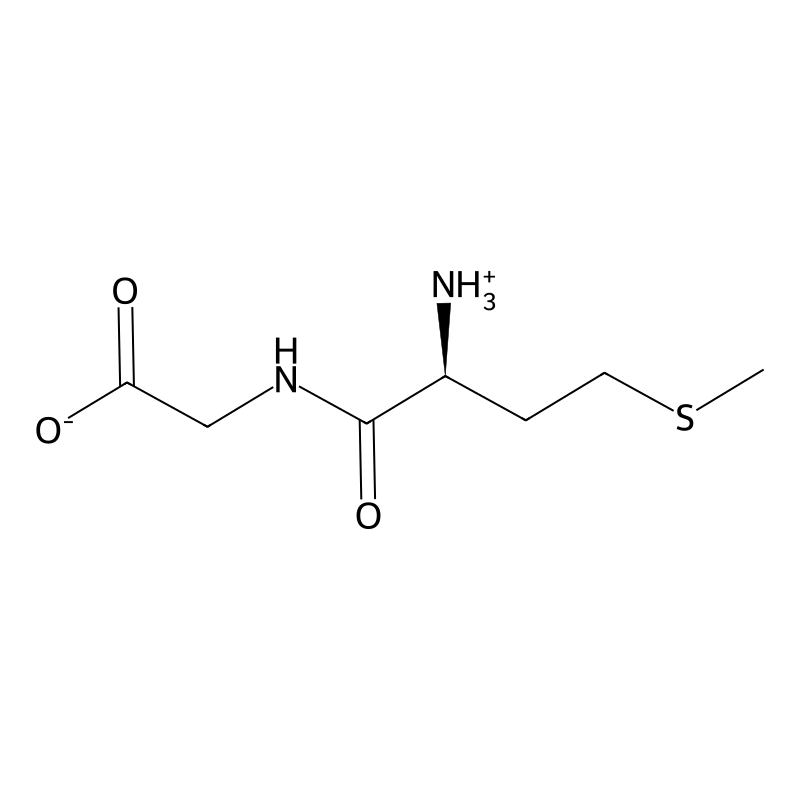

L-Methionylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis Studies:

L-Mgly serves as the simplest model dipeptide. Due to its small size and defined structure, researchers utilize it to study various aspects of peptide synthesis. This includes investigating the efficiency and accuracy of different peptide coupling methods (). L-Mgly's well-defined structure allows researchers to precisely monitor and optimize reaction conditions for peptide bond formation.

Protein-Protein Interaction Studies:

L-Mgly can be used as a simple model system to study protein-protein interactions. Researchers can attach L-Mgly to specific proteins and investigate how these modified proteins interact with other molecules. This approach can provide insights into the binding mechanisms involved in protein-protein interactions, which are crucial for many biological processes ().

Studies on Methionine Metabolism:

L-Methionine is an essential amino acid with various roles in the body. L-Mgly can be used as a substrate to study enzymes involved in methionine metabolism. By investigating how cells utilize L-Mgly, researchers can gain a better understanding of methionine's role in various biological pathways ().

L-Methionylglycine is a dipeptide composed of the amino acids L-methionine and glycine. It is represented by the molecular formula C₇H₁₄N₂O₃S and has a molecular weight of 174.26 g/mol. This compound plays a significant role in various biochemical processes, particularly in protein synthesis and metabolism. L-Methionylglycine is notable for its potential applications in nutritional supplements and therapeutic treatments due to the essential nature of methionine, which is an important amino acid that humans must obtain from their diet .

The mechanism by which L-Methionylglycine contributes to taste perception is not fully understood. Some research suggests it may interact with taste receptors on the tongue, potentially enhancing the perception of savory or umami flavors []. However, more research is needed to elucidate its specific role.

Additionally, studies have shown that L-methionylglycine can undergo hydrolysis, particularly in acidic conditions, where the amide bonds can be cleaved selectively . The hydrolytic reactions often involve palladium(II) complexes as catalysts, demonstrating regioselectivity based on the structure of the dipeptide.

L-Methionylglycine exhibits various biological activities, including antioxidant properties attributed to the sulfur atom in methionine. This dipeptide may also influence metabolic pathways related to protein synthesis and cellular functions. Research has indicated that it could play a role in modulating oxidative stress and inflammation, contributing to its potential therapeutic applications .

The synthesis of L-methionylglycine can be achieved through several methods:

- Solid-Phase Peptide Synthesis: This method involves sequential coupling of protected amino acids on a solid support, followed by deprotection to yield the desired dipeptide.

- Solution-Phase Synthesis: In this approach, L-methionine and glycine are reacted in solution under controlled conditions (e.g., pH and temperature) to promote peptide bond formation.

- Enzymatic Synthesis: Utilizing specific enzymes (like proteases) can facilitate the formation of L-methionylglycine from its constituent amino acids under mild conditions.

Each method has its advantages depending on the desired scale and purity of the final product .

Interaction studies involving L-methionylglycine have focused on its reactivity with metal complexes, particularly palladium(II) complexes. Research indicates that these interactions can lead to selective cleavage of peptide bonds under specific conditions, providing insights into peptide behavior in biological systems and potential applications in drug delivery systems .

L-Methionylglycine shares structural similarities with other dipeptides but possesses unique characteristics due to the presence of methionine. Here are some comparable compounds:

| Compound | Composition | Unique Features |

|---|---|---|

| Glycylmethionine | Glycine + Methionine | Different order; may exhibit different biological activity |

| Methionylserine | Methionine + Serine | Contains serine; may have different solubility properties |

| Methionylalanine | Methionine + Alanine | Varies in hydrophobicity; different metabolic roles |

L-Methionylglycine's unique features stem from its specific amino acid sequence and functional groups, which influence its biological activity and chemical reactivity compared to similar compounds .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Dates

2: McCollum MQ, Webb KE Jr. Glycyl-L-sarcosine absorption across ovine omasal epithelium during coincubation with other peptide substrates and volatile fatty acids. J Anim Sci. 1998 Oct;76(10):2706-11. PubMed PMID: 9814913.

3: Kino H, Kino K. Alteration of the substrate specificity of l-amino acid ligase and selective synthesis of Met-Gly as a salt taste enhancer. Biosci Biotechnol Biochem. 2015;79(11):1827-32. doi: 10.1080/09168451.2015.1056511. Epub 2015 Jun 19. PubMed PMID: 26088155.

4: Matthews JC, Webb KE Jr. Absorption of L-carnosine, L-methionine, and L-methionylglycine by isolated sheep ruminal and omasal epithelial tissue. J Anim Sci. 1995 Nov;73(11):3464-75. PubMed PMID: 8586607.

5: Bressan M, Ettorre R, Marchiori F, Valle G. Coordination chemistry of peptides. Part II. Crystal structure of cyclo-L-methionylglycine and studies of metal complexation. Int J Pept Protein Res. 1982 Apr;19(4):402-7. PubMed PMID: 7118410.

6: Zheng L, Dong H, Su G, Zhao Q, Zhao M. Radical scavenging activities of Tyr-, Trp-, Cys- and Met-Gly and their protective effects against AAPH-induced oxidative damage in human erythrocytes. Food Chem. 2016 Apr 15;197(Pt A):807-13. doi: 10.1016/j.foodchem.2015.11.012. Epub 2015 Nov 9. PubMed PMID: 26617020.

7: Paquet A, Sarwar G. Determination of bioavailability of some long-chain N-substituted derivatives of L-methionine and L-lysine. Can J Biochem. 1980 Jul;58(7):577-80. PubMed PMID: 6778594.

8: Rychlewska U, Warzajtis B, Glisic BD, Rajkovic S, Djuran M. Crystallographic evidence of Gly-D,L-Met oxidation to its sulfoxide in the presence of gold(III): solid solution of the racemic mixture of two diastereoisomers. Acta Crystallogr C. 2010 Feb;66(Pt 2):m51-4. doi: 10.1107/S0108270110001666. Epub 2010 Jan 26. PubMed PMID: 20124681.

9: Morozova OB, Korchak SE, Vieth HM, Yurkovskaya AV. Photo-CIDNP study of transient radicals of Met-Gly and Gly-Met peptides in aqueous solution at variable pH. J Phys Chem B. 2009 May 21;113(20):7398-406. doi: 10.1021/jp8112182. PubMed PMID: 19438284.

10: Moneton P, Sarthou P, Le Goffic F. Transport and hydrolysis of peptides in Saccharomyces cerevisiae. J Gen Microbiol. 1986 Aug;132(8):2147-53. PubMed PMID: 3540196.

11: Lau JK, Lo S, Zhao J, Siu KW, Hopkinson AC. Fragmentation chemistry of [Met-Gly]•+, [Gly-Met]•+, and [Met-Met]•+ radical cations. J Am Soc Mass Spectrom. 2013 Apr;24(4):543-53. doi: 10.1007/s13361-013-0581-5. Epub 2013 Feb 26. PubMed PMID: 23440718.

12: Callaway JE, Lai J, Haselbeck B, Baltaian M, Bonnesen SP, Weickmann J, Wilcox G, Lei SP. Modification of the C terminus of cecropin is essential for broad-spectrum antimicrobial activity. Antimicrob Agents Chemother. 1993 Aug;37(8):1614-9. PubMed PMID: 8215272; PubMed Central PMCID: PMC188029.

13: Živković MD, Rajković S, Glišić BĐ, Drašković NS, Djuran MI. Hydrolysis of the amide bond in histidine- and methionine-containing dipeptides promoted by pyrazine and pyridazine palladium(II)-aqua dimers: Comparative study with platinum(II) analogues. Bioorg Chem. 2017 Jun;72:190-198. doi: 10.1016/j.bioorg.2017.04.008. Epub 2017 Apr 17. PubMed PMID: 28460361.

14: Dou YH, Bao N, Xu JJ, Chen HY. A dynamically modified microfluidic poly(dimethylsiloxane) chip with electrochemical detection for biological analysis. Electrophoresis. 2002 Oct;23(20):3558-66. PubMed PMID: 12412125.

15: Matthews JC, Wong EA, Bender PK, Bloomquist JR, Webb KE Jr. Demonstration and characterization of dipeptide transport system activity in sheep omasal epithelium by expression of mRNA in Xenopus laevis oocytes. J Anim Sci. 1996 Jul;74(7):1720-7. PubMed PMID: 8818821.

16: Huang R, Furukawa Y, Otake T, Kakegawa T. Effects of Glycine, Water, Ammonia, and Ammonium Bicarbonate on the Oligomerization of Methionine. Orig Life Evol Biosph. 2017 Jun;47(2):145-160. doi: 10.1007/s11084-016-9518-x. Epub 2016 Sep 23. PubMed PMID: 27663449.

17: Matsuura T, Tanimura N, Hosoda K, Yomo T, Shimizu Y. Reaction dynamics analysis of a reconstituted Escherichia coli protein translation system by computational modeling. Proc Natl Acad Sci U S A. 2017 Feb 21;114(8):E1336-E1344. doi: 10.1073/pnas.1615351114. Epub 2017 Feb 6. PubMed PMID: 28167777; PubMed Central PMCID: PMC5338406.